molecular formula C9H9N3 B11920592 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile

Cat. No.: B11920592
M. Wt: 159.19 g/mol
InChI Key: LZXLQDXBQZIHLL-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols, followed by Chichibabin cyclization . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.

Chemical Reactions Analysis

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit HIV-1 integrase by binding to the allosteric site, thereby preventing viral replication . The pathways involved often include inhibition of key enzymes or interference with nucleic acid synthesis.

Comparison with Similar Compounds

5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carbonitrile can be compared with other naphthyridine derivatives, such as:

    1,5-Naphthyridine: Known for its antimicrobial properties.

    1,8-Naphthyridine: Exhibits anticancer activity.

    2,7-Naphthyridine: Used in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C9H9N3/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h1-2,11H,3-4,6H2

InChI Key

LZXLQDXBQZIHLL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1N=C(C=C2)C#N

Origin of Product

United States

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